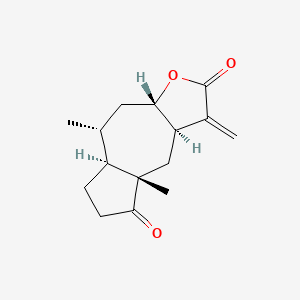

![molecular formula C13H16N2O3S B2641144 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide CAS No. 851408-65-6](/img/structure/B2641144.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

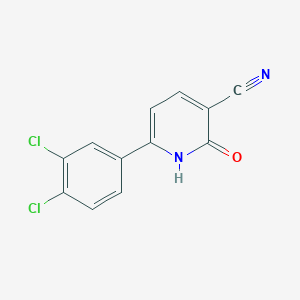

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The specific molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” is not provided in the search results.Chemical Reactions Analysis

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Genetic Effects of Ethylating Agents

Research has explored the genetic effects of ethyl methanesulfonate (EMS), a compound related to methanesulfonamides, highlighting its mutagenic properties across various genetic systems. EMS induces mutations by alkylating DNA, leading to a variety of genetic alterations, including base-pair insertions or deletions. This research provides insights into the mechanisms of genetic mutations induced by alkylating agents, which could be relevant for understanding the broader implications of methanesulfonamide derivatives in genetic research (Sega, 1984).

Methane as a Resource

Studies have investigated methanotrophs' ability to use methane as a sole carbon source, presenting a biotechnological application for methane and potentially related compounds. Methanotrophs can convert methane into various valuable products, suggesting that compounds like N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide might have utility in biotechnological applications aimed at methane utilization or transformation (Strong, Xie, & Clarke, 2015).

Occupational Exposure to Solvents

Research on occupational exposure to chlorinated solvents has highlighted the health risks associated with such chemicals, informing on the toxicity profile of various methanesulfonamides and similar compounds. Understanding the adverse health effects of chlorinated solvents can contribute to safer handling practices and regulatory policies for methanesulfonamide derivatives (Ruder, 2006).

Homogeneous Functionalization of Methane

Investigations into the homogeneous functionalization of methane offer insights into the chemical transformations of methane into more valuable compounds. This research area could inform the development of catalysts and processes for the functionalization of methane and similar structures, including methanesulfonamide derivatives (Gunsalus et al., 2017).

Methane Oxidation and Production

The anaerobic oxidation of methane (AOM) by archaea, utilizing a reverse methanogenesis pathway, presents a fascinating area of study that could have implications for understanding the metabolic pathways of compounds structurally related to methane, such as methanesulfonamides (Timmers et al., 2017).

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing nerve impulse transmission .

Biochemical Pathways

The action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide affects the cholinergic pathway. By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine into choline and acetic acid . This leads to an increase in acetylcholine levels in the synaptic cleft, which can enhance the transmission of nerve impulses .

Pharmacokinetics

The compound’s strong potency in inhibiting ache suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular effect of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide’s action is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can enhance nerve impulse transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Eigenschaften

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPSACATPCGOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)